molecular formula C18H20N4O B2533108 11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 1005673-50-6

11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2533108
CAS No.: 1005673-50-6
M. Wt: 308.385
InChI Key: ISKKZCLGRIRINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Researchers have developed efficient synthesis methodologies for derivatives of dibenzo[b,e][1,4]diazepin-1-ones, including the compound of interest. These methods involve dehydrative cyclization and condensation reactions to yield compounds with potential pharmacological activities. For instance, Matsuo et al. (1985, 1986) synthesized 11-substituted derivatives through cyclization of acylaminoanilino compounds, highlighting moderate analgesic activity for some derivatives (Matsuo et al., 1985), (Matsuo et al., 1986).

Potential Pharmacological Applications

Several studies have investigated the pharmacological potentials of dibenzo[b,e][1,4]diazepin-1-one derivatives. Cortés et al. (2004, 2007) developed novel derivatives with possible activities in the central nervous system, including anticonvulsant and schizophrenia treatment potentials (Cortés et al., 2004), (Cortés et al., 2007).

Chemosensors for Metal Cations

The derivatives have also been explored as fluorescent chemosensors for metal cations, showcasing selectivity and effectiveness, particularly for Cd2+ ions, as demonstrated by Tolpygin et al. (2012) (Tolpygin et al., 2012).

Novel Polycyclic Systems

Research by Ukhin et al. (2011) led to the development of a novel fused pentacyclic system containing the 1,4-benzodiazepine fragment, which could open avenues for further chemical and pharmacological studies (Ukhin et al., 2011).

Corrosion Inhibition

Laabaissi et al. (2021) investigated two organic compounds based on benzodiazepine derivatives for their anti-corrosion properties on mild steel in acidic media. Their findings suggest these compounds act as efficient corrosion inhibitors, potentially offering a protective layer on metal surfaces (Laabaissi et al., 2021).

Mechanism of Action

Properties

IUPAC Name

6-(1,5-dimethylpyrazol-4-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-11-12(10-19-22(11)2)18-17-15(8-5-9-16(17)23)20-13-6-3-4-7-14(13)21-18/h3-4,6-7,10,18,20-21H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKKZCLGRIRINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2C3=C(CCCC3=O)NC4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.